Cas no 941905-81-3 (2-methoxy-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbenzamide)
2-methoxy-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbenzamide Chemical and Physical Properties
Names and Identifiers
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- 2-methoxy-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbenzamide
- AKOS024645129
- 2-methoxy-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
- N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide
- 2-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
- 941905-81-3
- F2384-0442
-
- Inchi: 1S/C21H24N2O3/c1-14(2)13-23-18-10-9-16(12-15(18)8-11-20(23)24)22-21(25)17-6-4-5-7-19(17)26-3/h4-7,9-10,12,14H,8,11,13H2,1-3H3,(H,22,25)
- InChI Key: NLAAIGMXMLJGRM-UHFFFAOYSA-N
- SMILES: O=C1CCC2C=C(C=CC=2N1CC(C)C)NC(C1C=CC=CC=1OC)=O
Computed Properties
- Exact Mass: 352.17869263g/mol
- Monoisotopic Mass: 352.17869263g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 508
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 58.6Ų
2-methoxy-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2384-0442-2μmol |
2-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
941905-81-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2384-0442-5μmol |
2-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
941905-81-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2384-0442-10μmol |
2-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
941905-81-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2384-0442-20μmol |
2-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
941905-81-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2384-0442-1mg |
2-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
941905-81-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2384-0442-2mg |
2-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
941905-81-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2384-0442-3mg |
2-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
941905-81-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2384-0442-4mg |
2-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
941905-81-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2384-0442-5mg |
2-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
941905-81-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2384-0442-10mg |
2-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
941905-81-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
2-methoxy-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbenzamide Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 2-methoxy-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbenzamide
Exploring the Potential of 2-methoxy-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbenzamide (CAS No. 941905-81-3): A Comprehensive Overview
In the realm of organic chemistry and pharmaceutical research, the compound 2-methoxy-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbenzamide (CAS No. 941905-81-3) has garnered significant attention due to its unique structural properties and potential applications. This article delves into the molecular characteristics, synthesis pathways, and emerging trends surrounding this compound, while addressing common queries and industry-relevant topics.
The tetrahydroquinolin core of this molecule is a key feature, often associated with bioactive properties in medicinal chemistry. Researchers have explored its derivatives for their potential in modulating biological targets, making CAS No. 941905-81-3 a subject of interest in drug discovery. Its benzamide moiety further enhances its versatility, enabling interactions with enzymes and receptors.
Recent advancements in AI-driven drug design have highlighted the importance of compounds like 2-methoxy-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbenzamide. Machine learning models predict its pharmacokinetic properties, such as solubility and bioavailability, which are critical for optimizing therapeutic candidates. This aligns with the growing demand for computational chemistry tools in accelerating R&D processes.
Synthesis of this compound typically involves multi-step organic reactions, including amidation and cyclization strategies. Innovations in green chemistry have also influenced its production, with researchers focusing on reducing waste and improving yield. Such efforts resonate with the global push toward sustainable pharmaceutical manufacturing.
From a commercial perspective, CAS No. 941905-81-3 is often sought after by suppliers specializing in high-purity intermediates. Its applications span preclinical studies and material science, where its stability and reactivity are valued. Discussions in online forums frequently revolve around its structure-activity relationships (SAR), a testament to its relevance in academic and industrial settings.
In conclusion, 2-methoxy-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbenzamide represents a compelling case study in modern chemistry. Its intersection with drug development, computational modeling, and sustainability underscores its multifaceted appeal. As research progresses, this compound may unlock new possibilities in science and technology.
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